Isoursodeoxycholic acid is a bile acid derivative that plays a significant role in the metabolism of bile acids within the human body. It is an isomer of ursodeoxycholic acid, which is known for its therapeutic applications, particularly in the treatment of liver diseases and gallstones. Isoursodeoxycholic acid is primarily derived from the microbial metabolism of bile acids in the gut and has been identified as a major component in fecal bile acid profiles.
Isoursodeoxycholic acid is produced through the biotransformation of primary bile acids, primarily through the action of gut microbiota. The conversion of ursodeoxycholic acid to isoursodeoxycholic acid occurs via enzymatic processes involving intestinal bacteria and hepatic enzymes. Studies have shown that both intestinal flora and liver microsomal enzymes contribute to this conversion, highlighting its significance in bile acid metabolism .
Isoursodeoxycholic acid belongs to the class of bile acids, which are steroid acids derived from cholesterol. Bile acids are classified into primary and secondary bile acids. Primary bile acids are synthesized in the liver, while secondary bile acids are formed by the action of gut bacteria on primary bile acids. Isoursodeoxycholic acid is considered a secondary bile acid due to its formation from primary bile acids through microbial metabolism .
Isoursodeoxycholic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis typically involves multi-step procedures that may include esterification and purification techniques.
Isoursodeoxycholic acid has a molecular formula of C24H40O4, with a molecular weight of approximately 392.57 g/mol. Its structure consists of a steroid nucleus with hydroxyl groups at specific positions, which influence its solubility and biological activity.
Isoursodeoxycholic acid undergoes various biochemical reactions, particularly in the liver and intestines. These reactions include:
The reactions involving isoursodeoxycholic acid are typically characterized by their enzymatic nature, where specific enzymes facilitate the conversion between different bile acid forms.
Isoursodeoxycholic acid exerts its effects primarily through modulation of bile acid signaling pathways. It interacts with nuclear receptors such as farnesoid X receptor (FXR), influencing lipid metabolism and glucose homeostasis.
Isoursodeoxycholic acid has several scientific applications:
Bile acids are steroid-derived molecules essential for lipid digestion, metabolic signaling, and cholesterol homeostasis. They are systematically categorized into three classes based on their biosynthetic origin and structural modifications:
Primary bile acids are synthesized de novo from cholesterol in hepatocytes. The human liver produces two principal primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA), characterized by their 3α,7α,12α-trihydroxy and 3α,7α-dihydroxy configurations, respectively. These acids are conjugated with glycine or taurine to form bile salts, enhancing their solubility and functionality [4] [9].
Secondary bile acids arise from microbial biotransformation of primary bile acids in the colon. Gut bacteria perform deconjugation, dehydroxylation, and epimerization reactions, converting CA to deoxycholic acid (DCA) and CDCA to lithocholic acid (LCA). A key microbial epimerization product is isoursodeoxycholic acid (isoUDCA), derived from ursodeoxycholic acid (UDCA) via 3β-hydroxysteroid dehydrogenase activity [2] [4] [8].
Tertiary bile acids are hepatic modifications of secondary bile acids. For example, UDCA—a minor human bile acid but a major component in bear bile—is considered a tertiary derivative when produced via hepatic epimerization of CDCA. However, isoUDCA is primarily classified as a secondary bile acid due to its dominant microbial origin [1] [9].
Table 1: Classification of Major Bile Acids
Category | Representative Compounds | Structural Features | Origin |
---|---|---|---|
Primary | Cholic acid (CA) | 3α,7α,12α-trihydroxy | Hepatic synthesis |
Chenodeoxycholic acid (CDCA) | 3α,7α-dihydroxy | Hepatic synthesis | |
Secondary | Deoxycholic acid (DCA) | 3α,12α-dihydroxy | Microbial dehydroxylation of CA |
Isoursodeoxycholic acid (isoUDCA) | 3β,7β-dihydroxy | Microbial epimerization of UDCA | |
Tertiary | Ursodeoxycholic acid (UDCA) | 3α,7β-dihydroxy | Hepatic epimerization of CDCA |
Chemical Identity and Physicochemical Properties
IsoUDCA (C~24~H~40~O~4~, molecular weight 392.57 g/mol) is a dihydroxy bile acid with the systematic name (3β,7β)-3,7-dihydroxycholan-24-oic acid. Its defining structural features are the β-orientation of hydroxyl groups at positions C-3 and C-7, distinguishing it from UDCA (3α,7β-dihydroxy) and CDCA (3α,7α-dihydroxy). This stereochemistry critically influences its hydrophobicity index (–0.3), rendering it more hydrophobic than UDCA (–0.7) but less than LCA (+0.6) [5] [9]. This moderate hydrophobicity allows isoUDCA to integrate into micellar structures while retaining membrane-interactive properties.
Biosynthesis and Microbial Interactions
IsoUDCA formation occurs primarily through gut microbial metabolism. Bacterial hydroxysteroid dehydrogenases (HSDHs) catalyze the epimerization of UDCA’s 3α-OH group to a 3β-OH configuration. Clostridium absonum and other commensals express 3β-HSDH, driving this conversion. Once formed, isoUDCA undergoes passive absorption in the colon and enters the enterohepatic circulation, where it constitutes <5% of the circulating bile acid pool in healthy humans [2] [8] [9].
Physiological and Signaling Functions
Table 2: Structural and Functional Comparison of isoUDCA and UDCA
Property | isoUDCA | UDCA |
---|---|---|
IUPAC Name | (3β,7β)-3,7-Dihydroxycholan-24-oic acid | (3α,7β)-3,7-Dihydroxycholan-24-oic acid |
Hydroxyl Group Orientation | 3β,7β | 3α,7β |
Hydrophobicity Index | –0.3 | –0.7 |
Microbial Origin | Epimerization of UDCA | Epimerization of CDCA |
Key Physiological Correlates | Post-prandial lipemia, Inflammation | Choleresis, Anti-apoptosis |
Early Foundations in Bile Acid Chemistry
The discovery of isoUDCA is intertwined with the broader history of bile acid research. UDCA was first isolated from bear (Ursus spp.) bile in 1902 by Hammarsten and structurally characterized by Shoda in 1927 [7] [9]. By the 1950s, Japanese chemists achieved the chemical synthesis of UDCA, enabling clinical exploration for liver diseases [7] [9].
Identification and Characterization of isoUDCA
IsoUDCA emerged as a distinct entity in the 1980s, when researchers investigating UDCA metabolism identified microbial metabolites with altered stereochemistry. Key studies demonstrated that intestinal bacteria convert UDCA to isoUDCA via 3β-epimerization—a reaction catalyzed by bacterial hydroxysteroid dehydrogenases [9]. In 1991, Beuers et al. identified isoUDCA in human serum and proposed the isoUDCA/UDCA ratio as a biomarker for bile acid pool dynamics in cholestatic liver diseases [3] [9].
Advancements in Detection and Functional Analysis
The 21st century brought analytical innovations that clarified isoUDCA’s role. High-throughput metabolomics and machine learning models revealed that gut microbiome composition predicts serum isoUDCA levels with high accuracy (AUC = 80.7%) [2] [8]. Cohort studies like TwinsUK (n = 2,382) and ZOE PREDICT-1 (n = 327) established isoUDCA’s associations with metabolic traits, cementing its status as a biologically significant bile acid derivative [2] [8].
Table 3: Key Research Findings on isoUDCA
Functional Role | Research Findings | Study Design |
---|---|---|
Microbial Determinants | Gut microbiome predicts serum isoUDCA (AUC = 80.7%, Spearman’s ρ = 0.39) | TwinsUK cohort (n=2,382) |
Post-prandial Lipemia | Serum isoUDCA correlates with post-meal triglycerides (β = 0.32, p = 7.36 × 10⁻⁶) | ZOE PREDICT-1 trial (n=327) |
Inflammation | Positive association with GlycA (r = 0.41, p < 0.001) | ZOE PREDICT-1 trial |
Bariatric Surgery Response | Decreases 1 year post-surgery (β = –0.72, p = 1 × 10⁻⁵) | BARIA cohort (n=116) |
Fiber Supplementation | Reduces circulating isoUDCA (β = –0.37, p < 0.03) | Dietary intervention trial |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: